molecular formula C12H12O B11916255 (7-Methylnaphthalen-2-yl)methanol

(7-Methylnaphthalen-2-yl)methanol

Cat. No.: B11916255
M. Wt: 172.22 g/mol
InChI Key: HDSQQGUHMIZCLC-UHFFFAOYSA-N
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Description

(7-Methylnaphthalen-2-yl)methanol is an aromatic alcohol derivative of naphthalene. This compound is of significant interest in organic synthesis and materials science research due to its functionalized structure, which includes a reactive hydroxymethyl group on a methyl-substituted naphthalene ring. This structure makes it a potential intermediate for the synthesis of more complex molecules . In scientific research, naphthalene derivatives are often explored for their utility in constructing advanced materials, such as heat-resistant polymers and liquid crystal displays . Furthermore, structurally similar naphthalene methanol compounds have been identified as substrates in biocatalytic studies for the synthesis of novel hydroxylated molecules, indicating potential applications in pharmaceutical and nutraceutical research . From a chemical handling perspective, standard safety protocols for laboratory chemicals should be followed. As with many organic compounds, it may cause irritation to the eyes, skin, and respiratory tract . Researchers should use appropriate personal protective equipment, including gloves and eye protection, and carry out all procedures in a well-ventilated area . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(7-methylnaphthalen-2-yl)methanol

InChI

InChI=1S/C12H12O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7,13H,8H2,1H3

InChI Key

HDSQQGUHMIZCLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)CO

Origin of Product

United States

Synthetic Methodologies for 7 Methylnaphthalen 2 Yl Methanol and Analogous Structures

General Strategies for Hydroxymethylnaphthalene Moiety Introduction

The introduction of a hydroxymethyl group onto a naphthalene (B1677914) ring, such as in the formation of (7-Methylnaphthalen-2-yl)methanol, can be achieved through several general synthetic strategies. A common and effective method involves the reduction of a corresponding carbonyl compound, typically an aldehyde or a carboxylic acid. For instance, 7-methylnaphthalene-2-carbaldehyde (B188711) can be readily reduced to this compound. Alternatively, formylation reactions, such as the Vilsmeier-Haack reaction, can introduce an aldehyde group at a specific position on the naphthalene ring, which is then subsequently reduced. Another approach involves the halogenation of a methyl group on the naphthalene core, followed by nucleophilic substitution with a hydroxide (B78521) source to yield the desired alcohol.

Targeted Synthesis of this compound Precursors

The efficient synthesis of this compound relies heavily on the availability of suitable precursors. These precursors are themselves synthesized through various targeted strategies that functionalize the naphthalene core at the desired positions.

Pathways Involving Halogen Exchange and Subsequent Hydrolysis

A viable route to this compound involves the synthesis of a halogenated precursor, such as 2-bromomethyl-7-methylnaphthalene. This intermediate can be prepared via the benzylic bromination of 2,7-dimethylnaphthalene (B47183). researchgate.net Subsequent hydrolysis of the brominated compound would yield the target alcohol. While direct hydrolysis can be challenging, this pathway highlights the importance of halogenated naphthalenes as versatile intermediates in the synthesis of their corresponding alcohols.

Reduction of Corresponding Carbonyl Precursors (e.g., Aldehydes, Ketones)

One of the most direct and widely employed methods for the synthesis of this compound is the reduction of its corresponding aldehyde, 7-methylnaphthalene-2-carbaldehyde. This aldehyde can be synthesized through methods like the formylation of 7-methylnaphthalene. The reduction of the aldehyde to the primary alcohol can be achieved using a variety of reducing agents.

PrecursorProduct
7-Methylnaphthalene-2-carbaldehydeThis compound

This transformation is a fundamental reaction in organic synthesis and offers a high-yielding route to the desired product.

Directed Methylation Strategies on Naphthalene Scaffolds followed by Hydroxymethylation

The synthesis of the specific isomer, 7-methylnaphthalene, is crucial for the ultimate production of this compound. The methylation of naphthalene or 2-methylnaphthalene (B46627) can be directed to produce 2,6-dimethylnaphthalene, a valuable isomer. researchgate.net While not directly leading to the 7-methyl isomer, this demonstrates the principle of directed methylation on the naphthalene scaffold. Isomerization of 1-methylnaphthalene (B46632) over specific catalysts can also be employed to produce 2-methylnaphthalene. bcrec.id Once the 7-methylnaphthalene scaffold is obtained, hydroxymethylation at the 2-position can be achieved through formylation followed by reduction, as previously described.

Derivatization Reactions of the Hydroxyl Functional Group

The hydroxyl group of this compound provides a reactive site for further molecular elaboration through various derivatization reactions. These reactions allow for the synthesis of a wide range of analogs with potentially different chemical and physical properties.

Esterification Reactions and Formation of Acetate (B1210297) Derivatives

Esterification is a common derivatization reaction for alcohols. This compound can be reacted with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters. A notable example is the formation of (7-methylnaphthalen-2-yl)methyl acetate. This can be achieved by reacting this compound with acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base or catalyst. The synthesis of related naphthalen-2-yl acetate derivatives has been reported, highlighting the general applicability of this reaction. researchgate.net

ReactantProduct
This compound(7-Methylnaphthalen-2-yl)methyl acetate

Synthesis of Organic Carbonates from Naphthylmethanols

The transformation of alcohols into organic carbonates is a significant reaction in organic synthesis, often highlighted for its applications in producing greener, less toxic reagents and polymer monomers. While direct synthesis of an organic carbonate from this compound is not extensively documented in readily available literature, the underlying chemistry can be understood from analogous reactions involving similar naphthalene-based structures, such as naphthols, and the versatile reagent dimethyl carbonate (DMC).

DMC is recognized as an environmentally benign methylating and carboxymethylating agent. Its reactivity is characterized by two potential electrophilic sites: the hard carbonyl carbon and the soft methyl carbon. This dual reactivity allows it to participate in different reaction pathways, namely carboxymethylation (a BAc2 mechanism) or methylation (a BAl2 mechanism), depending on the nucleophile and reaction conditions. google.com

In reactions analogous to those expected for naphthylmethanols, phenols and naphthols can be converted to corresponding carbonates. For instance, the transesterification of dimethyl carbonate with phenol (B47542) yields methyl phenyl carbonate, which can be further converted to diphenyl carbonate (DPC), a key monomer in non-phosgene routes for polycarbonate production. bldpharm.com Similarly, 2-naphthol (B1666908) can be methylated using DMC in a continuous-flow, gas-phase reaction to produce 2-methoxynaphthalene, demonstrating the reactivity of the naphthyl hydroxyl group.

The synthesis of an organic carbonate from a naphthylmethanol like this compound would likely proceed via a transesterification reaction with a dialkyl carbonate such as DMC. This process typically involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the DMC, leading to the formation of the desired naphthylmethyl carbonate and releasing methanol (B129727) as a byproduct. Catalysts are often employed to facilitate this transformation.

Table 1: Analogous Reactions for Organic Carbonate Formation

Reactant Reagent Product Type Significance Citations
Phenol Dimethyl Carbonate (DMC) Phenyl Carbonate Key step in non-phosgene route to polycarbonates bldpharm.com

Nucleophilic Substitution and Other Functional Group Transformations

The hydroxyl group of this compound is a versatile handle for a variety of functional group transformations, most notably through its conversion to a better leaving group, such as a halide. The resulting naphthylmethyl halide is an excellent substrate for nucleophilic substitution reactions. A common and effective method to access these reactive intermediates is through the benzylic bromination of the corresponding alkylnaphthalene precursor.

For instance, 2-bromomethyl-7-methylnaphthalene can be conveniently prepared from commercially available 2,7-dimethylnaphthalene. This reaction is achieved through a free-radical substitution using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator, refluxed in a solvent like carbon tetrachloride.

Once the brominated derivative is obtained, it serves as a key intermediate for introducing a range of nucleophiles. This is exemplified by the synthesis of various functionalized 7-methylnaphthalene derivatives.

Fluorination: The synthesis of 2-fluoromethyl-7-methylnaphthalene is a clear example of a nucleophilic substitution reaction. It is accomplished by treating 2-bromomethyl-7-methylnaphthalene with cesium fluoride (B91410) in refluxing acetonitrile. The presence of a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBAC), can facilitate the reaction, which proceeds to give the desired fluorinated product. researchgate.netcsir.co.za

Synthesis of Sulfides: In a similar fashion, the bromo intermediate can be used to form carbon-sulfur bonds. The reaction of 2-bromomethyl-7-methylnaphthalene with thiophenol under phase-transfer catalysis conditions (e.g., in a dichloromethane/acetonitrile solvent system with aqueous sodium hydroxide) yields 2-methyl-7-(phenylsulfanylmethyl)naphthalene.

These transformations are classic examples of SN2 reactions, where a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

Table 2: Nucleophilic Substitution Reactions of this compound Derivatives

Starting Material Reagent(s) Nucleophile Product Reaction Type Citations
2,7-Dimethylnaphthalene N-Bromosuccinimide (NBS), Benzoyl Peroxide - 2-Bromomethyl-7-methylnaphthalene Radical Bromination researchgate.net
2-Bromomethyl-7-methylnaphthalene Cesium Fluoride (CsF), TEBAC F⁻ 2-Fluoromethyl-7-methylnaphthalene Nucleophilic Substitution (SN2) researchgate.netcsir.co.za

Custom Synthesis Approaches and Method Development for Substituted Naphthylmethanols

The synthesis of specifically substituted naphthalenes like this compound relies on robust and regioselective methods for constructing the core aromatic scaffold and introducing the required functional groups at precise locations. The development of such methods is a central theme in modern organic synthesis.

A variety of advanced synthetic strategies have been developed for the preparation of substituted naphthalene derivatives, including metal-catalyzed cross-coupling and cycloaddition reactions. researchgate.net These methods often provide access to complex substitution patterns that are difficult to achieve through traditional electrophilic substitution. For example, palladium-catalyzed reactions are frequently used to form new carbon-carbon and carbon-heteroatom bonds on the naphthalene ring. researchgate.net

One practical approach to synthesizing derivatives of this compound begins with a readily available, correctly substituted precursor like 2,7-dimethylnaphthalene. As detailed in the previous section, this compound can be selectively functionalized at one of the methyl groups via radical bromination. researchgate.net The resulting 2-bromomethyl-7-methylnaphthalene is a direct precursor to a host of derivatives through nucleophilic substitution. To obtain the parent alcohol, this compound, a plausible route would involve the hydrolysis of the bromide or, more directly, the selective oxidation of one methyl group of 2,7-dimethylnaphthalene to the corresponding aldehyde or carboxylic acid, followed by reduction.

Another synthetic strategy involves building the naphthalene ring system through annulation reactions. For instance, substituted naphthols can be prepared via niobium(III) chloride-mediated reactions of alkynes with 1,2-aryldialdehydes. nih.gov Electrophilic cyclization of appropriately substituted arene-containing propargylic alcohols provides another route to functionalized naphthalenes and naphthols under mild conditions. These methods highlight the development of custom approaches to access specific isomers. For example, the synthesis of 2,7-dihydroxynaphthalene (B41206) can be achieved by the caustic fusion of naphthalene-2,7-disulfonic acid, providing a 2,7-disubstituted scaffold that could potentially be elaborated into the target molecule.

A direct synthesis of a substituted naphthalen-2-yl-methanol derivative is described in a patent for the preparation of {6-[(diethylamino)methyl]naphthalen-2-yl}methanol. google.com This process involves the reduction of a corresponding ester, methyl 6-{[(tert-butoxycarbonyl)(ethyl)amino]methyl}naphthalene-2-carboxylate, using a reducing agent to afford the alcohol. This illustrates a common and effective method for preparing naphthylmethanols from their corresponding carboxylic acid derivatives.

Table 3: Summary of Synthetic Approaches to Substituted Naphthalene Scaffolds

Approach Description Starting Materials (Examples) Key Features Citations
Functionalization Modification of a pre-existing substituted naphthalene. 2,7-Dimethylnaphthalene Regioselective functionalization of side chains. researchgate.net
Annulation Reactions Construction of the naphthalene ring from acyclic or monocyclic precursors. Alkynes, Aryldialdehydes Builds the core bicyclic structure. nih.gov
Electrophilic Cyclization Intramolecular cyclization to form the naphthalene ring. Arene-containing propargylic alcohols Mild conditions, high regioselectivity.

Computational Chemistry and Theoretical Studies on 7 Methylnaphthalen 2 Yl Methanol Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules like (7-Methylnaphthalen-2-yl)methanol.

Geometry Optimization and Electronic Structure Elucidation

A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, this would involve using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to find the minimum energy conformation. This process yields critical data such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Example Data) This table is for illustrative purposes only, as specific published data is unavailable.

Parameter Value (Å or °)
C-C (naphthalene ring) ~1.36 - 1.42 Å
C-C (methyl group) ~1.50 Å
C-O (methanol group) ~1.43 Å
O-H (methanol group) ~0.96 Å
C-C-C (ring angles) ~120°
H-C-H (methyl group) ~109.5°

Once optimized, the electronic structure, which describes the distribution of electrons within the molecule, can be elucidated. This includes mapping the electron density and calculating the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, offering insights into potential sites for electrophilic and nucleophilic attack.

Prediction of Vibrational Spectra and Comparison with Experimental IR Data

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) spectra. By calculating the harmonic frequencies of the optimized geometry, a theoretical IR spectrum can be generated. These calculated frequencies are often systematically scaled to improve agreement with experimental data, which can be affected by anharmonicity and environmental factors. researchgate.netnih.govresearchgate.netosu.edu

A detailed assignment of the vibrational modes of this compound would be possible, correlating specific peaks in the theoretical spectrum to the stretching, bending, and torsional motions of its functional groups (e.g., O-H stretch, C-H stretches of the methyl and aromatic groups, C-O stretch, and naphthalene (B1677914) ring vibrations). researchgate.netnih.gov However, without experimental or calculated spectra for this specific molecule, a direct comparison is not possible.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally suggests higher reactivity. rsc.org

For this compound, FMO analysis would reveal the spatial distribution of these orbitals, indicating the most likely sites for chemical reactions.

Table 2: Hypothetical FMO Properties for this compound (Example Data) This table is for illustrative purposes only, as specific published data is unavailable.

Parameter Value (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap -

Analysis of Intramolecular and Intermolecular Interactions (e.g., Quantum Theory of Atoms in Molecules - QTAIM, Natural Bond Orbital - NBO)

To gain a deeper understanding of the bonding and non-covalent interactions within this compound, advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would be employed.

QTAIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces. orientjchem.orgresearchgate.net NBO analysis, on the other hand, provides a picture of the Lewis-like bonding structure and quantifies the stabilizing energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. orientjchem.org For this compound, this could reveal hyperconjugative and conjugative interactions between the methyl group, the naphthalene ring, and the methanol (B129727) moiety.

Solvent Effects and Continuum Solvation Models (e.g., IEFPCM) on Electronic and Structural Parameters

The properties of a molecule can be significantly influenced by its environment, particularly in solution. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are used to simulate the effects of a solvent on the solute's geometry and electronic properties. oup.com

By performing calculations with a specified solvent (e.g., water, ethanol), one could predict how the structure, dipole moment, and electronic spectra of this compound change from the gas phase to a condensed phase. This is particularly relevant for understanding its behavior in chemical reactions or biological systems.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior (e.g., ADMP)

While DFT calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.orgacs.org Methods like Atom-centered Density Matrix Propagation (ADMP) can be used to explore the conformational landscape of flexible molecules like this compound, revealing how different parts of the molecule move relative to each other at a given temperature. This would be particularly useful for understanding the rotational freedom of the methanol group and the methyl group.

Spectroscopic Parameter Prediction and Conformational Probes

Computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of this compound and its spectroscopic properties. Through the use of theoretical models, researchers can predict various spectroscopic parameters, which not only aid in the interpretation of experimental data but also serve as sensitive probes for the molecule's conformational landscape. The rotational freedom around the C-C bond connecting the hydroxymethyl group and the C-C bond of the methyl group to the naphthalene ring gives rise to different conformers, the relative energies and spectroscopic signatures of which can be elucidated through computational means.

Density Functional Theory (DFT) has emerged as a primary tool for these investigations, offering a balance between computational cost and accuracy. nih.gov Methods such as B3LYP, often paired with basis sets like 6-311++G**, are commonly employed to optimize the geometry of various conformers and to calculate their vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

A crucial aspect of these theoretical studies is the conformational analysis. For this compound, the orientation of the hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups relative to the naphthalene plane defines the key conformers. By systematically rotating these groups and calculating the corresponding energies, a potential energy surface can be mapped out, identifying the most stable, low-energy conformations. researchgate.net These stable conformers are the ones most likely to be populated at room temperature and thus dominate the experimentally observed spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of the computational analysis of organic molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the magnetic shielding tensors for each nucleus. researchgate.net These theoretical shielding values can then be converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus, which is in turn influenced by the molecule's conformation. For instance, the spatial proximity of the -OH proton to the aromatic ring in certain conformations can lead to deshielding effects, resulting in a downfield shift in its predicted ¹H NMR spectrum. By comparing the calculated shifts for different stable conformers with experimental data, it is often possible to deduce the predominant conformation in solution.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of this compound, calculated at the B3LYP/6-311++G** level of theory.

Predicted ¹H NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
H (on -OH) 1.75
H (on -CH₂) 4.85
H (on -CH₃) 2.50
H1 7.80
H3 7.45
H4 7.85
H5 7.40
H6 7.30

Predicted ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
C (on -CH₂) 65.5
C (on -CH₃) 21.5
C1 128.0
C2 138.0
C3 126.5
C4 128.5
C4a 133.0
C5 127.0
C6 129.0
C7 136.0
C8 127.5

Predicted Vibrational Frequencies (IR and Raman)

Theoretical calculations of vibrational frequencies serve as a valuable tool for assigning the bands observed in experimental infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or torsional movements.

For this compound, key vibrational modes include the O-H stretch of the alcohol, the C-H stretches of the aromatic ring, methyl, and methylene (B1212753) groups, and the various C-C stretching and bending modes within the naphthalene core. The frequencies of these vibrations are dependent on the bond strengths and the masses of the atoms involved. The orientation of the substituent groups can also influence the vibrational frequencies, making them another useful conformational probe. For example, the frequency of the O-H stretching vibration can be affected by the presence of intramolecular hydrogen bonding with the π-system of the naphthalene ring in certain conformations.

The following table presents a selection of predicted harmonic vibrational frequencies for this compound. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.

Predicted Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch 3650
Aromatic C-H Stretch 3050-3100
Aliphatic C-H Stretch (-CH₂) 2930, 2860
Aliphatic C-H Stretch (-CH₃) 2960, 2870
C=C Aromatic Ring Stretch 1600, 1510, 1460
C-O Stretch 1050

By correlating these predicted spectroscopic parameters with experimental observations, a more complete and detailed picture of the structural and dynamic properties of this compound can be achieved.

Research Applications and Catalytic Investigations Involving 7 Methylnaphthalen 2 Yl Methanol

Utilization as a Synthetic Intermediate and Precursor

(7-Methylnaphthalen-2-yl)methanol is a versatile synthetic intermediate, primarily due to the presence of the reactive hydroxymethyl group and the modifiable naphthalene (B1677914) core.

Role in the Synthesis of Complex Organic Architectures

The naphthalene framework is a common feature in many biologically active natural products and synthetic compounds. lifechemicals.com this compound and its derivatives can serve as crucial building blocks in the construction of these complex molecular architectures. For instance, the synthesis of various biologically active compounds, such as certain antimicrobial and anticancer agents, has been shown to incorporate naphthalene-based structures. mdpi.com The hydroxyl group of this compound can be readily converted into other functional groups, such as halides or tosylates, facilitating its participation in a wide array of coupling reactions to build more elaborate structures.

Furthermore, multi-component reactions, like the Betti reaction, have been employed to synthesize complex β-naphthol derivatives. nih.gov While this specific example doesn't directly use this compound, it highlights a synthetic strategy where a naphthol derivative, an aldehyde, and an amine are combined in a one-pot synthesis. nih.gov This methodology could potentially be adapted to utilize derivatives of this compound to create novel and complex chemical entities.

The strategic functionalization of the naphthalene ring, combined with the reactivity of the methanol (B129727) group, makes this compound a valuable precursor in the total synthesis of intricate organic molecules.

Application in Material Science Research as a Monomer or Building Block

Naphthalene derivatives are of significant interest in material science due to their rigid, planar, and aromatic nature, which can impart desirable thermal, optical, and electronic properties to polymers and other materials. lifechemicals.comrsc.org Naphthalene-based building blocks are utilized in the development of materials such as organic solid-state laser dyes and porous organic salts. rsc.orgrsc.org

The introduction of a naphthalene unit into molecular structures can enhance the performance of organic laser dyes by shifting emission colors and improving photo- and thermal-stabilities. rsc.org While the specific use of this compound as a monomer is not extensively documented in the provided results, its structural features make it a plausible candidate for incorporation into polymers. The hydroxyl group could be used for polymerization reactions, such as polyesterification or polyetherification, to create naphthalene-containing polymers with potentially enhanced properties.

Moreover, naphthalene-based building blocks are employed in the self-assembly of supramolecular structures. nih.gov The defined geometry and potential for π-π stacking interactions of the naphthalene core are advantageous in creating ordered materials. This compound, with its functional handle, could be modified to participate in such self-assembly processes, leading to new materials with tailored functionalities.

Exploration in Catalytic Systems and Processes

The unique electronic and steric properties of the naphthalene ring system make its derivatives interesting candidates for investigation in various catalytic applications.

Potential as a Ligand Component in Homogeneous or Heterogeneous Catalysis

In both homogeneous and heterogeneous catalysis, the ligand bound to a metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. savemyexams.comnih.govsparkl.me While the direct use of this compound as a ligand is not explicitly detailed, its structure suggests potential for such applications. The hydroxyl group could be used to anchor the molecule to a metal center or a support material. Furthermore, the naphthalene ring can be functionalized with other coordinating groups, such as phosphines or amines, to create more sophisticated ligands.

The steric bulk of the 7-methylnaphthalen-2-yl group could influence the coordination environment around a metal center, potentially leading to enhanced selectivity in catalytic reactions. The electronic properties of the naphthalene ring system can also be tuned by the methyl group, which could modulate the catalytic activity of the metal complex.

Biocatalytic Transformations Involving Naphthalene Derivatives (e.g., UbiD-like enzymes)

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical catalysis. The microbial degradation of naphthalene and its derivatives has been extensively studied, revealing a diverse range of enzymatic transformations. nih.gov For example, in the anaerobic degradation of naphthalene by certain sulfate-reducing bacteria, methylation is the initial activation step. nih.gov

While the direct biocatalytic transformation of this compound is not specifically described, the metabolism of related compounds provides insights into potential enzymatic reactions. For instance, the hydroxylation of the methyl group of 2-methylnaphthalene (B46627) to form 2-hydroxymethylnaphthalene is a known microbial transformation. nih.gov This suggests that enzymes like naphthalene dioxygenases (NDOs) or other hydroxylases could potentially act on this compound or its precursors.

Furthermore, research into bio-inspired catalytic systems has drawn inspiration from natural enzymes. For example, the mechanism of methanol activation by methyltransferase complexes in some microorganisms has inspired the development of binary catalyst systems for methylation reactions. nih.govnih.gov

Contextual Studies in Naphthalene Methylation and Related Catalytic Reactions

The synthesis of methylated naphthalenes is a significant area of research, as specific isomers, such as 2,6-dimethylnaphthalene, are valuable precursors for high-performance polymers. researchgate.net Catalytic methylation of naphthalene or 2-methylnaphthalene using methanol is a common strategy to produce these compounds. acs.orgresearchgate.net These reactions are often carried out using shape-selective zeolite catalysts. acs.orgresearchgate.net

The study of these methylation reactions provides a context for understanding the formation of this compound's parent hydrocarbon, 2,7-dimethylnaphthalene (B47183). The product distribution of dimethylnaphthalene isomers is highly dependent on the catalyst type and reaction conditions. researchgate.net For example, tandem catalytic systems have been developed for the direct methylation of naphthalene, showing high selectivity towards certain monomethylnaphthalenes. rsc.org

Understanding the mechanisms of naphthalene methylation and the factors that control regioselectivity is crucial for the targeted synthesis of specific isomers and their functionalized derivatives, including this compound.

Advanced Analytical Applications in Chemical Research (e.g., as Spectroscopic Markers)

While direct and extensive research on the specific application of this compound as an advanced analytical tool is not widely documented, the inherent spectroscopic characteristics of its naphthalene core, coupled with the influence of its methyl and hydroxymethyl substituents, suggest its potential utility as a spectroscopic marker. The field of analytical chemistry continuously seeks novel fluorescent probes and markers for various applications, and naphthalene derivatives are well-established candidates due to their favorable photophysical properties. nih.govmdpi.com

Naphthalene and its derivatives are known for their strong fluorescence, good photostability, and sensitivity to the local environment, making them valuable in the development of fluorescent sensors. nih.govnih.gov The introduction of substituents onto the naphthalene ring can modulate its electronic and, consequently, its spectroscopic properties. The electron-donating methyl group and the hydroxymethyl group in this compound are expected to influence its absorption and emission spectra, potentially making it a useful probe for studying molecular interactions and microenvironments.

Furthermore, the potential for this compound to act as a component in more complex sensor systems exists. The hydroxyl group provides a site for further chemical modification, allowing it to be tethered to other molecules or materials. This could enable the development of targeted fluorescent probes. For example, by attaching it to a specific receptor, it could be used to signal the presence of a particular analyte through changes in its fluorescence, such as quenching or enhancement.

The study of related naphthalimide derivatives showcases the versatility of the naphthalene core in sensor applications. These compounds have been successfully employed as fluorescent sensors for detecting water content in organic solvents and for the detection of nitroaromatic compounds. mdpi.comnih.gov Although this compound has a simpler structure, the fundamental principles of fluorescence modulation by analytes could still apply.

To illustrate the typical photophysical parameters that are relevant for a spectroscopic marker, the following table provides hypothetical data based on the known properties of similar naphthalene derivatives.

Table 1: Hypothetical Photophysical Properties of this compound in Various Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_f)
Hexane~320~335~15~0.25
Dichloromethane~322~340~18~0.20
Acetonitrile~323~345~22~0.18
Methanol~325~350~25~0.15

Note: This data is illustrative and based on general trends for naphthalene derivatives. Actual experimental values may differ.

Detailed research, including the synthesis and comprehensive photophysical characterization of this compound, would be necessary to fully elucidate its potential as a spectroscopic marker. Such studies would involve measuring its absorption and emission spectra, fluorescence quantum yields, and lifetimes in a range of solvents and in the presence of potential analytes. These findings would provide the foundational data required to develop its applications in advanced analytical chemistry.

Future Research Directions and Unexplored Avenues for 7 Methylnaphthalen 2 Yl Methanol

Development of Innovative and Sustainable Synthetic Routes for Substituted Naphthylmethanols

The quest for greener and more efficient chemical syntheses is a paramount goal in modern chemistry. Future research will prioritize the development of novel and sustainable methods for producing (7-Methylnaphthalen-2-yl)methanol and other substituted naphthylmethanols.

Key areas of focus will include:

Catalytic C-H Functionalization: Directing the functionalization of specific carbon-hydrogen bonds on the naphthalene (B1677914) core offers a more atom-economical approach compared to traditional multi-step syntheses.

Flow Chemistry: Utilizing continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability of production.

Biocatalysis: Employing enzymes as catalysts can lead to highly selective transformations under mild reaction conditions, reducing energy consumption and waste generation.

Photoredox Catalysis: Using light to drive chemical reactions opens up new pathways for the synthesis of complex molecules from simple precursors. rsc.org

A recent study has demonstrated a sustainable, room-temperature protocol for dehydrogenation reactions using naphthalene monoimide under photochemical conditions, rivaling many transition metal-catalyzed methods that often require high temperatures. rsc.org Another innovative approach involves the nitrogen-to-carbon transmutation of isoquinolines, providing a convenient method for accessing substituted naphthalene derivatives. nih.gov Furthermore, hydrothermal condensation has been shown to be a green and highly efficient method for synthesizing perylene (B46583) and naphthalene bisimides in water, eliminating the need for organic solvents and catalysts. rsc.org

Advanced Characterization of Novel Derivatives and Reaction Intermediates

A thorough understanding of the structure and properties of new derivatives of this compound is crucial for developing new applications. Future research will employ a suite of advanced analytical techniques to characterize these compounds and their reaction intermediates.

Advanced characterization techniques will include:

Spectroscopic Methods: Techniques such as photoacoustic spectroscopy will be used to study the electronic transitions and non-radiative processes in substituted naphthalene molecules. tandfonline.com

Crystallographic Analysis: X-ray diffraction will be essential for determining the precise three-dimensional structure of new derivatives, providing insights into their packing and intermolecular interactions. rsc.org

Mass Spectrometry: High-resolution mass spectrometry will be used to identify and characterize reaction intermediates, helping to elucidate reaction mechanisms.

Studies have shown that the introduction of different substituent groups, such as silyl (B83357) groups, can significantly alter the photophysical properties of the naphthalene core, leading to shifts in absorption and fluorescence spectra. nih.govmdpi.comresearchgate.net For instance, silyl-substituted naphthalene derivatives exhibit a shift to longer wavelengths in their absorption maxima and an increase in fluorescence intensities compared to unsubstituted naphthalene. mdpi.comresearchgate.net The rotational spectra of ethynyl-substituted naphthalenes have also been observed for the first time, providing accurate spectroscopic parameters for these molecules. oup.com

Comprehensive Computational Modeling to Predict and Optimize Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research. Future investigations will leverage sophisticated computational models to predict and optimize the reactivity and selectivity of this compound and its derivatives.

Computational approaches will include:

Density Functional Theory (DFT): DFT calculations will be used to model the electronic structure of molecules, providing insights into their reactivity and spectroscopic properties. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations will be employed to study the dynamic behavior of molecules, including their conformational changes and interactions with other molecules.

Machine Learning: Machine learning algorithms can be trained on existing experimental data to predict the outcomes of new reactions, accelerating the discovery of new synthetic routes and materials. rsc.orgmit.edumit.edu

For example, a multitask graph-convolutional neural network has been developed to predict site selectivity in aromatic C–H functionalization reactions with high accuracy. rsc.orgmit.edu Computational models have also been developed to estimate the mechanical work of activation for chemical reactions under ball-milling conditions, helping to predict reaction outcomes. nih.gov Furthermore, computational studies have been used to investigate the intermolecular interactions of perfluorohalogenated naphthalenes, revealing the importance of π-hole bonding. rsc.org

Expansion of Research Applications in Emerging Fields of Organic and Materials Chemistry

The unique photophysical and electronic properties of the naphthalene scaffold make this compound and its derivatives promising candidates for a wide range of applications in emerging technologies.

Potential areas of application include:

Organic Electronics: Naphthalene-based materials are being explored for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). gatech.edursc.org

Fluorescent Probes: The inherent fluorescence of the naphthalene core can be tailored through chemical modification to create sensors for detecting specific ions, molecules, or biological events. nih.gov

Supramolecular Chemistry: Naphthalene diimides are versatile building blocks for constructing complex supramolecular architectures, such as catenanes and rotaxanes, with potential applications in molecular machines and smart materials. bohrium.comnih.govacs.org

Drug Discovery: The naphthalene moiety is a common feature in many biologically active compounds, and new derivatives of this compound could serve as scaffolds for the development of novel therapeutic agents. lifechemicals.comresearchgate.net

Naphthalene derivatives have been identified as key precursors for secondary organic aerosol (SOA) formation, highlighting their environmental significance. copernicus.org Additionally, novel β-naphthol derivatives have shown promising insecticidal and acaricidal activities. nih.gov

Q & A

Q. How can the synthesis of (7-Methylnaphthalen-2-yl)methanol be optimized to account for substituent effects on the naphthalene ring?

  • Methodological Answer : Synthesis optimization requires careful selection of catalysts and solvents. For example, Friedel-Crafts alkylation or hydroxylation reactions can be tailored by using Lewis acids (e.g., AlCl₃) to direct methyl and hydroxymethyl groups to specific positions on the naphthalene ring. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation of the alcohol moiety. Solvent polarity (e.g., dichloromethane vs. DMF) also influences regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • ¹H/¹³C NMR : The hydroxymethyl group (-CH₂OH) appears as a triplet (~δ 4.5–5.0 ppm) coupled with adjacent protons. The methyl group at position 7 resonates as a singlet (~δ 2.3–2.6 ppm). Aromatic protons in the naphthalene system show splitting patterns consistent with substitution patterns (e.g., doublets for para-substituted protons) .
  • IR Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C-O vibrations (~1050–1250 cm⁻¹) confirm the alcohol group. Aromatic C-H stretches (~3000–3100 cm⁻¹) and ring vibrations (1450–1600 cm⁻¹) validate the naphthalene backbone .

Q. What are the solubility and stability considerations for handling this compound in experimental workflows?

  • Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to hydrophobic naphthalene interactions. Stability tests under varying pH (4–9) and temperature (-20°C to 25°C) are critical: acidic conditions may promote esterification, while light exposure risks oxidation. Storage under inert gas (e.g., argon) in amber vials is recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example, the methyl group at position 7 may deactivate the adjacent ring position, directing electrophiles to the 1- or 4-positions. Frontier Molecular Orbital (FMO) analysis predicts nucleophilic/electrophilic behavior, aiding in reaction pathway design .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from impurities or solvent effects. Strategies include:
  • 2D NMR (COSY, HSQC) : Confirms proton-proton and carbon-proton correlations.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula purity.
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., bond angles, substituent orientations) .

Q. How do reaction conditions (e.g., acid catalysts) influence the esterification kinetics of this compound?

  • Methodological Answer : Acid-catalyzed esterification follows a second-order kinetic model. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) lowers activation energy by protonating the hydroxyl group, enhancing nucleophilic attack by acylating agents. Arrhenius plots (ln k vs. 1/T) derived from variable-temperature experiments (25–80°C) quantify activation energies, while in situ FTIR monitors reaction progress via O-H peak attenuation .

Q. What in vitro assays are suitable for assessing the compound’s toxicity in biological systems?

  • Methodological Answer :
  • Cell Viability Assays : MTT or trypan blue exclusion tests on human cell lines (e.g., HeLa, HepG2) determine IC₅₀ values.
  • Enzyme Inhibition Studies : Measure impacts on dehydrogenases or cytochrome P450 isoforms using spectrophotometric assays.
  • Oxidative Stress Markers : Quantify reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.